molecular formula C11H12ClNO3 B1607735 Methyl 2-[(3-chloropropanoyl)amino]benzoate CAS No. 37795-76-9

Methyl 2-[(3-chloropropanoyl)amino]benzoate

Cat. No. B1607735
CAS RN: 37795-76-9
M. Wt: 241.67 g/mol
InChI Key: OWAOXUCRJSRPHS-UHFFFAOYSA-N
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Description

“Methyl 2-[(3-chloropropanoyl)amino]benzoate” is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is also known by its IUPAC name, methyl 4-[(3-chloropropanoyl)amino]benzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(3-chloropropanoyl)amino]benzoate” consists of a benzoate group (a benzene ring attached to a carboxylate), an amino group, and a 3-chloropropanoyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available from the search results.


Physical And Chemical Properties Analysis

“Methyl 2-[(3-chloropropanoyl)amino]benzoate” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antimicrobial Activity of Derivatives

Research on N-Substituted-β-amino acid derivatives, containing various moieties, demonstrates significant antimicrobial and antifungal activities. Compounds synthesized from related chemical structures showed effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential applications of Methyl 2-[(3-chloropropanoyl)amino]benzoate in developing antimicrobial agents.

Materials Science and Polymer Synthesis

In materials science, the synthesis and properties of hyperbranched aromatic polyamides were explored through the thermal polymerization of related monomers. Such polymers exhibit solubility in common organic solvents and possess inherent viscosities indicative of their application in materials engineering (Yang et al., 1999). This highlights the potential use of Methyl 2-[(3-chloropropanoyl)amino]benzoate in polymer synthesis for material applications.

Photopolymerization Initiators

The development of novel photopolymerization initiators featuring related compounds showcases their utility in creating polymers through UV irradiation. Such initiators facilitate polymer growth, offering a pathway to innovative polymer synthesis techniques (Guillaneuf et al., 2010). Methyl 2-[(3-chloropropanoyl)amino]benzoate could similarly be investigated for its potential as a photopolymerization initiator.

Biosynthesis of Esters

Chloromethane acts as a methyl donor in the biosynthesis of esters, demonstrating the role of related compounds in primary metabolism and natural product synthesis within fungal species (Harper et al., 1989). This points to potential bioapplications of Methyl 2-[(3-chloropropanoyl)amino]benzoate in understanding and harnessing fungal biosynthetic pathways.

properties

IUPAC Name

methyl 2-(3-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAOXUCRJSRPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380497
Record name methyl 2-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-chloropropanoyl)amino]benzoate

CAS RN

37795-76-9
Record name methyl 2-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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